molecular formula C26H53NO4 B12681393 Einecs 282-048-4 CAS No. 84083-01-2

Einecs 282-048-4

Cat. No.: B12681393
CAS No.: 84083-01-2
M. Wt: 443.7 g/mol
InChI Key: PDBFDCICDREWBQ-KVVVOXFISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of docos-13-enoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

(Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product but often include controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes involved in fatty acid metabolism or by influencing cellular signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, is unique due to its specific structure, which includes a long carbon chain with a double bond and its combination with 2,2’-iminodiethanol. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

84083-01-2

Molecular Formula

C26H53NO4

Molecular Weight

443.7 g/mol

IUPAC Name

(Z)-docos-13-enoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C22H42O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;6-3-1-5-2-4-7/h9-10H,2-8,11-21H2,1H3,(H,23,24);5-7H,1-4H2/b10-9-;

InChI Key

PDBFDCICDREWBQ-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)NCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

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